![molecular formula C21H22 B14362640 2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane CAS No. 94123-15-6](/img/structure/B14362640.png)
2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-3-(2-phenylethenyl)bicyclo[221]heptane is an organic compound characterized by a bicyclic structure with a phenyl group and a phenylethenyl group attached This compound belongs to the class of bicyclo[22
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[2.2.1]heptane derivatives, which can have different functional groups such as hydroxyl, carbonyl, and halogen groups .
Aplicaciones Científicas De Investigación
2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Norbornane: Also known as bicyclo[2.2.1]heptane, it is a saturated hydrocarbon with a similar bicyclic structure.
Norbornene: A related compound with a double bond in the bicyclic structure.
Norbornadiene: Contains two double bonds within the bicyclic framework.
Uniqueness
2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane is unique due to the presence of both phenyl and phenylethenyl groups, which impart distinct chemical and physical properties. These substituents enhance the compound’s reactivity and potential applications compared to simpler bicyclo[2.2.1]heptane derivatives .
Propiedades
Número CAS |
94123-15-6 |
|---|---|
Fórmula molecular |
C21H22 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
2-phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C21H22/c1-3-7-16(8-4-1)11-14-20-18-12-13-19(15-18)21(20)17-9-5-2-6-10-17/h1-11,14,18-21H,12-13,15H2 |
Clave InChI |
QTGYNTLHMAEPBJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C(C2C3=CC=CC=C3)C=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


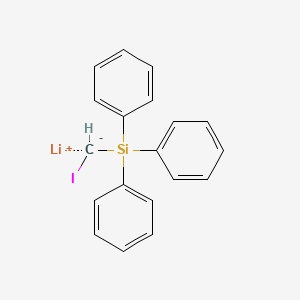
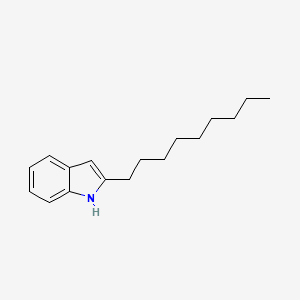
![4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14362574.png)
![Diethyl [4-(piperidin-1-yl)butyl]boronate](/img/structure/B14362584.png)

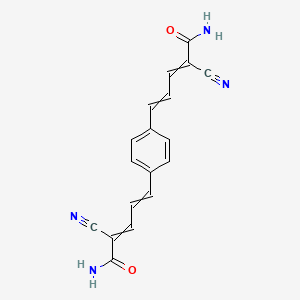
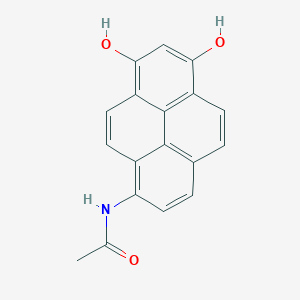
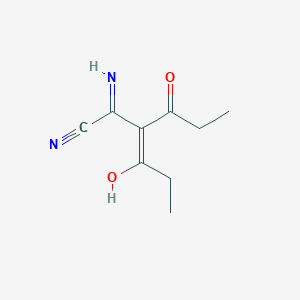
![Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate](/img/structure/B14362613.png)
![3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione](/img/structure/B14362620.png)
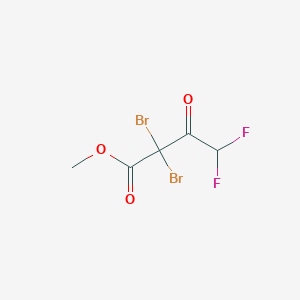
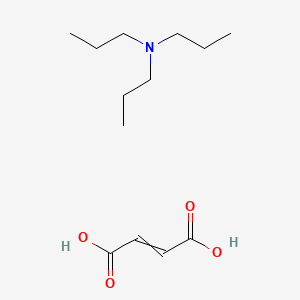

![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
